molecular formula C16H14ClNO2 B11691599 Ethyl 4-[(4-chlorobenzylidene)amino]benzoate CAS No. 16979-23-0

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate

Cat. No.: B11691599
CAS No.: 16979-23-0
M. Wt: 287.74 g/mol
InChI Key: NEDIAEKHSBGMMT-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and contains both an ester and an imine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate can be synthesized through a condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzaldehyde. The reaction typically occurs in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or receptor function. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(4-chlorobenzylidene)amino]benzoate.

    Ethyl 4-[(4-methoxybenzylidene)amino]benzoate: Similar structure with a methoxy group instead of a chlorine atom.

    Ethyl 4-[(4-nitrobenzylidene)amino]benzoate: Contains a nitro group instead of a chlorine atom.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .

Properties

CAS No.

16979-23-0

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3

InChI Key

NEDIAEKHSBGMMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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